Bis(cyclopentadienyl)hafnium dihydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

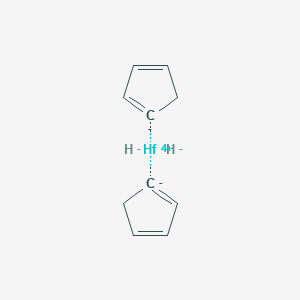

Bis(cyclopentadienyl)hafnium dihydride:

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)hafnium dihydride can be synthesized through the reaction of bis(cyclopentadienyl)hafnium dichloride with lithium aluminum hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

(C5H5)2HfCl2+2LiAlH4→(C5H5)2HfH2+2LiCl+2AlH3

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate safety measures and equipment. The key is to maintain an inert atmosphere and control the reaction conditions to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(cyclopentadienyl)hafnium dihydride can undergo oxidation reactions, where the hydride ligands are replaced by oxygen-containing groups.

Reduction: The compound can act as a reducing agent in certain reactions, donating hydride ions to other species.

Substitution: The hydride ligands can be substituted by other ligands, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like nitrous oxide or oxygen can be used under controlled conditions to oxidize this compound.

Reduction: The compound itself can be used as a reducing agent in the presence of suitable substrates.

Substitution: Halides or alkyl halides can be used to substitute the hydride ligands.

Major Products Formed:

Oxidation: Products may include bis(cyclopentadienyl)hafnium oxide or other oxygenated derivatives.

Reduction: The reduced species will depend on the substrate used.

Substitution: Substituted derivatives such as bis(cyclopentadienyl)hafnium chloride or alkyl derivatives.

Scientific Research Applications

Bis(cyclopentadienyl)hafnium dihydride has several applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

Chemical Synthesis: It serves as a reagent in the synthesis of complex organic molecules.

Biomedical Research:

Mechanism of Action

The mechanism by which bis(cyclopentadienyl)hafnium dihydride exerts its effects involves the interaction of the hafnium center with various substrates. The cyclopentadienyl rings provide stability to the hafnium center, allowing it to participate in various chemical reactions. The hydride ligands can be transferred to other molecules, facilitating reduction reactions. The compound’s reactivity is influenced by the electronic and steric properties of the cyclopentadienyl ligands.

Comparison with Similar Compounds

Bis(cyclopentadienyl)zirconium dihydride: Similar in structure but contains zirconium instead of hafnium.

Bis(cyclopentadienyl)titanium dihydride: Contains titanium and exhibits different reactivity due to the metal center.

Bis(cyclopentadienyl)chromium dihydride: Contains chromium and has distinct chemical properties.

Uniqueness: Bis(cyclopentadienyl)hafnium dihydride is unique due to the presence of hafnium, which imparts specific electronic and steric properties to the compound. These properties influence its reactivity and make it suitable for certain applications where other metallocenes may not be as effective.

Biological Activity

Bis(cyclopentadienyl)hafnium dihydride (Cp₂HfH₂) is a metallocene compound that has garnered interest in various fields, particularly in catalysis and materials science. However, its biological activity remains less explored. This article reviews available literature on the biological implications of this compound, including its antibacterial properties and potential applications in medicine.

Chemical Structure and Properties

This compound features a hafnium center coordinated by two cyclopentadienyl rings and two hydride ligands. This structure contributes to its unique reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀Hf |

| Molecular Weight | 218.23 g/mol |

| Coordination Geometry | Piano stool |

Antibacterial Properties

Recent studies have investigated the antibacterial properties of bis(cyclopentadienyl)hafnium complexes. Research focusing on derivatives of hafnium complexes has shown promising results against various bacterial strains.

- Antibacterial Screening : A study synthesized bis(cyclopentadienyl)hafnium derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The proposed mechanism for the antibacterial activity involves the disruption of bacterial cell membranes, potentially due to the hydrophobic nature of the cyclopentadienyl rings, which may facilitate interaction with lipid bilayers .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. These studies typically involve human cell lines to evaluate the compound's potential as an anticancer agent.

- Cell Line Testing : In vitro tests on cancer cell lines demonstrated that some hafnium complexes exhibit cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell growth .

Case Studies

- Synthesis and Characterization : Research conducted by Sahani et al. (2014) synthesized various bis(cyclopentadienyl)hafnium derivatives and characterized them using spectral methods. The study highlighted the significant antibacterial activity of these compounds, particularly against E. coli and S. aureus, suggesting that structural modifications could enhance bioactivity .

- Comparative Studies : A comparative analysis between different hafnium complexes showed that those with dithiocarbamate ligands exhibited enhanced antibacterial properties compared to their parent compounds, indicating that ligand modification plays a crucial role in biological activity .

Properties

Molecular Formula |

C10H12Hf |

|---|---|

Molecular Weight |

310.69 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;hafnium(4+);hydride |

InChI |

InChI=1S/2C5H5.Hf.2H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;;;/q2*-1;+4;2*-1 |

InChI Key |

WFVYWYLCUSHYIU-UHFFFAOYSA-N |

Canonical SMILES |

[H-].[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Hf+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.